![molecular formula C19H19NO4S B2930907 (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid CAS No. 327093-81-2](/img/structure/B2930907.png)
(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a member of the dihydroquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy and autoimmune diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a prop-2-enoic acid backbone with a sulfonamide group linked to a dihydroquinoline moiety. Its chemical structure is critical for its interaction with biological targets.
Research indicates that compounds of this class may act as inhibitors of specific enzymes involved in hormone metabolism and signaling pathways. For instance, studies have shown that derivatives of dihydroquinoline can selectively inhibit the enzyme aldo-keto reductase AKR1C3, which is implicated in hormone-dependent cancers such as prostate cancer. The selectivity is attributed to the compound's ability to fit into the enzyme's active site and interact favorably with surrounding residues, which may not be possible with similar isoforms like AKR1C2 .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Notably:
- Inhibition of AKR1C3 : The compound has been reported to exhibit low nanomolar potency against AKR1C3, showing up to 1500-fold selectivity over other isoforms. This inhibition is crucial as AKR1C3 plays a role in the progression of castration-resistant prostate cancer (CRPC) .
- In Vivo Efficacy : In mouse models, derivatives have demonstrated significant reductions in tumor size when administered at therapeutic doses, indicating potential for clinical applications in oncology .
Autoimmune Disease Modulation
The compound's structural characteristics allow it to interact with immune pathways:
- RORγt Inhibition : Recent findings suggest that related compounds can act as inverse agonists for RORγt, a transcription factor involved in Th17 cell differentiation. This activity has been linked to therapeutic effects in autoimmune diseases such as psoriasis and rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Sulfonamide Group : The presence of the sulfonamide moiety is essential for binding affinity and selectivity towards AKR1C3.
- Substituents on Dihydroquinoline : Small changes in substituents on the dihydroquinoline ring can enhance potency and selectivity. For example, variations that maintain hydrophobic interactions within the enzyme's binding pocket have shown improved inhibitory effects .
Case Studies
- Prostate Cancer Model : A study demonstrated that administering this compound resulted in a marked decrease in tumor growth in xenograft models compared to controls .
- Autoimmune Disease Treatment : In models of rheumatoid arthritis, compounds derived from this class showed reduced inflammation markers and improved clinical scores when tested against standard treatments .
Propiedades
IUPAC Name |
(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNIGYPDKEQFP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.